

Application Notes and Protocols for FPR2 Agonist 4 in Primary Cell Culture

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Compound of Interest

Compound Name: FPR2 agonist 4

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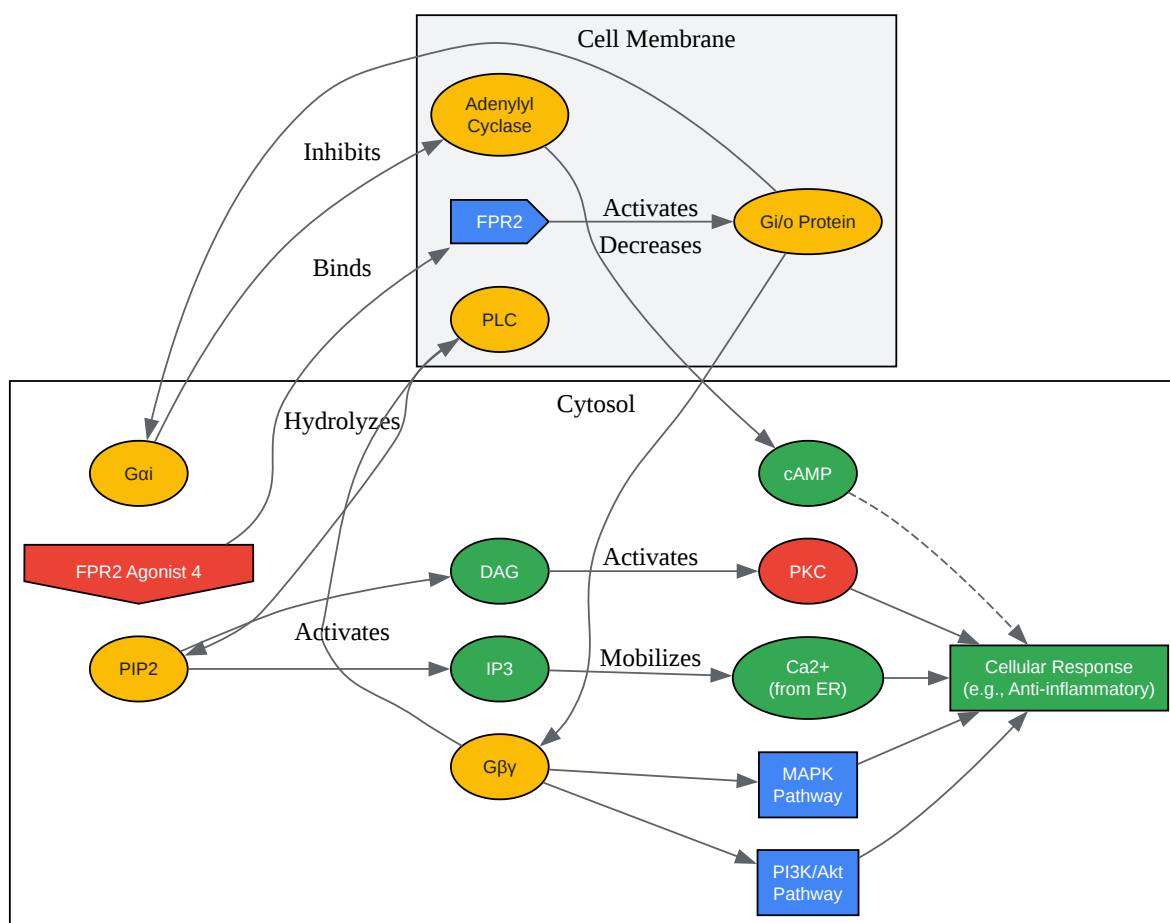
Introduction

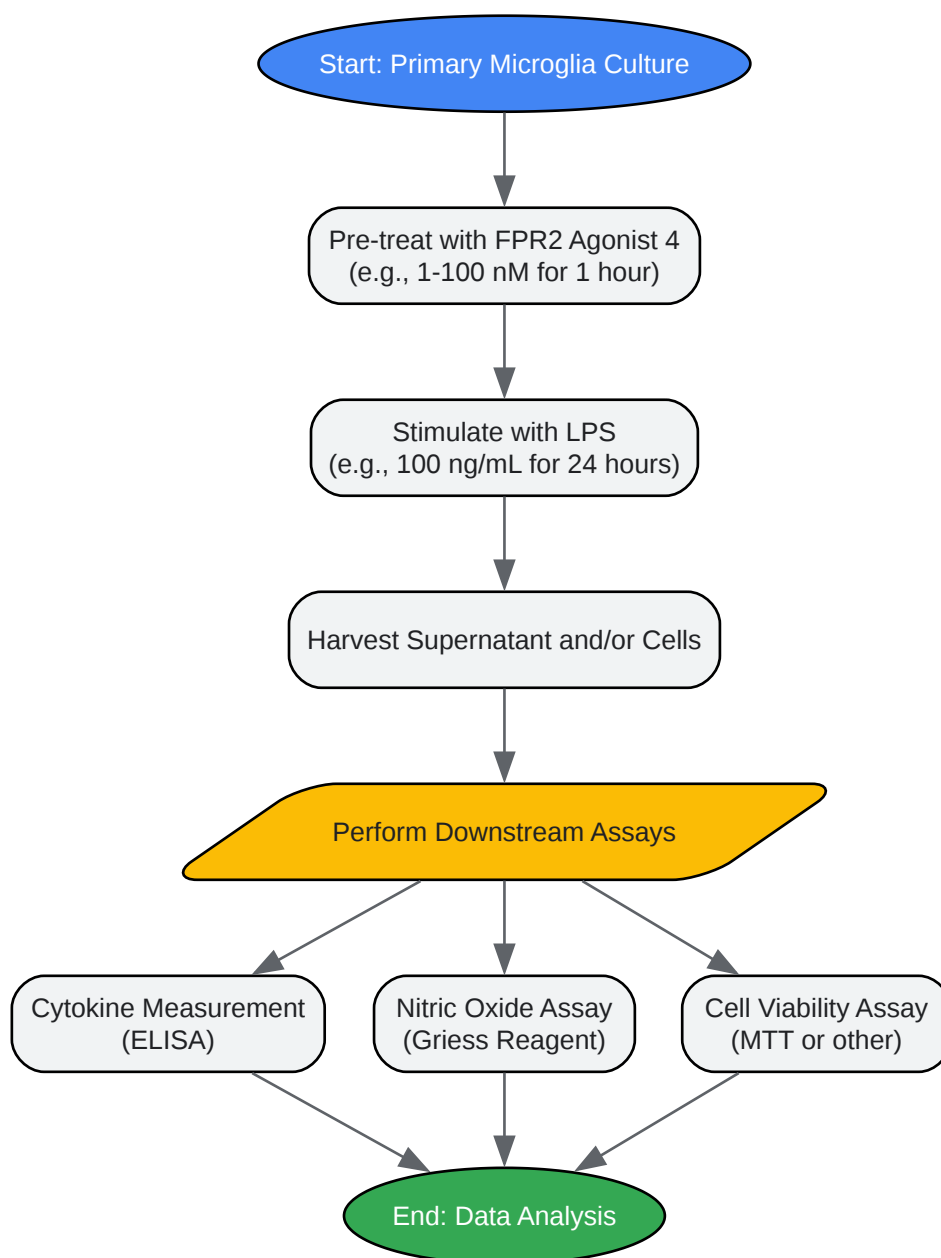
Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of inflammatory responses. FPR2 can be activated by a variety of ligands, leading to either pro-inflammatory or anti-inflammatory and pro-resolving effects, depending on the agonist and cell type. **FPR2 agonist 4**, also known as compound 20, is a potent and selective small molecule agonist for FPR2 with an EC₅₀ of 0.2 nM[1][2]. This document provides detailed application notes and protocols for the use of **FPR2 agonist 4** in primary cell culture, with a focus on primary microglia, key immune cells of the central nervous system.

Mechanism of Action & Signaling Pathway

FPR2 agonist 4 belongs to the class of aryl piperidinone ureas[3][4][5]. Upon binding to FPR2, a Gi/o-coupled GPCR, it initiates a cascade of intracellular signaling events. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the dissociation of the G protein into G α i and G β \gamma subunits. The G β \gamma subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Furthermore, FPR2 activation can modulate the phosphoinositide 3-kinase (PI3K)/Akt and

mitogen-activated protein kinase (MAPK) signaling pathways, ultimately influencing cellular responses such as chemotaxis, phagocytosis, and the production of inflammatory mediators.





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